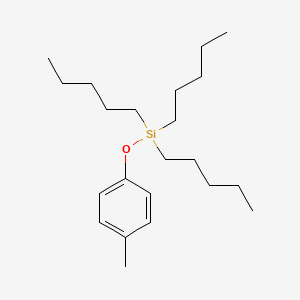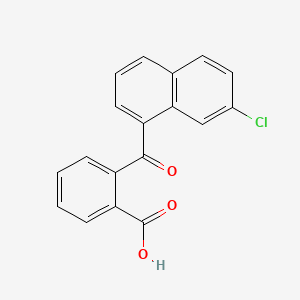
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- is an organic compound with the molecular formula C13H18O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and three methyl groups (-CH3) on a tetrahydronaphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- can be achieved through several methods:
Catalytic Hydrogenation: One common method involves the partial reduction of 1-naphthol using homogeneous or heterogeneous catalytic hydrogenation.
Nitration and Hydrogenation: Another method includes the nitration of naphthalene to produce 1-nitronaphthalene, followed by hydrogenation to form the corresponding amine, which is then hydrolyzed to yield 1-naphthol.
Analyse Chemischer Reaktionen
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, converting it into fully saturated derivatives. Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of drugs for treating diseases such as HIV and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and functions.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- can be compared with other similar compounds:
1-Naphthalenol, 5,6,7,8-tetrahydro-: This compound lacks the three methyl groups present in the target compound, resulting in different chemical properties and reactivity.
1-Naphthalenol, 1,2,3,4-tetrahydro-: This isomer has the hydroxyl group and hydrogenation at different positions, leading to variations in its chemical behavior.
1-Naphthalenol, 5,6,7,8-tetrahydro-2,5-dimethyl-8-(1-methylethyl)-: This compound has additional methyl and isopropyl groups, which significantly alter its physical and chemical properties.
Eigenschaften
CAS-Nummer |
59963-95-0 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2,3,4-trimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h14H,4-7H2,1-3H3 |
InChI-Schlüssel |
UTRDQZNIBMZGIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CCCC2)C(=C1C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)


![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)

![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)


![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)


